molecular formula C14H16N2O B8462495 1,2,3,4-Tetrahydro-9-(methylamino)-1-acridinol CAS No. 104675-32-3

1,2,3,4-Tetrahydro-9-(methylamino)-1-acridinol

Cat. No.: B8462495
CAS No.: 104675-32-3
M. Wt: 228.29 g/mol
InChI Key: WETURUQUTKXZKR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-9-(methylamino)-1-acridinol is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

104675-32-3

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

9-(methylamino)-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C14H16N2O/c1-15-14-9-5-2-3-6-10(9)16-11-7-4-8-12(17)13(11)14/h2-3,5-6,12,17H,4,7-8H2,1H3,(H,15,16)

InChI Key

WETURUQUTKXZKR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(CCCC2=NC3=CC=CC=C31)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 50 ml of dry tetrahydrofuran was dissolved 8.00 g of 3,4-dihydro-9-(methylamino)acridin-1(2H)-one. The mechanically stirred solution was cooled to -10° C. under N2 and 32 ml (1 eq) of 1.1M LiAlH4 solution in ether was added over 5 minutes. The stirring was continued for 45 minutes after the addition, during which the reaction went to completion. The excess LiAlH4 was neutralized with 1 ml of saturated NH4Cl and the resulting salts dissolved in 30% potassium hydroxide solution. The tetrahydrofuran solution was separated and evaporated to an oil which solidified upon trituration with 1:1 dichloromethane/hexanes. The solid was recrystallized from 10:1 hexanes/tetrahydrofuran to yield 5.89 g (73%) of a solid, melting point 160°-161° C.
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32 mL
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3,4-dihydro-9-(methylamino)acridin-1(2H)-one
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8 g
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50 mL
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Yield
73%

Synthesis routes and methods II

Procedure details

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CNc1c2c(nc3ccccc13)CCCC2=O
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Synthesis routes and methods III

Procedure details

In 50ml of dry tetrahydrofuran was dissolved 8.00 g of 3,4-dihydro-9-(methylamino)acridin-1(2H)-one. The mechanically stirred solution was cooled to -10° C. under N2 and 32ml (1 eq) of 1.1 M LiAlH4 solution in ether was added over 5 minutes. The stirring was continued for 45 minutes after the addition, during which the reaction went to completion. The excess LiAlH4 was neutralized with 1ml of saturated NH4Cl and the resulting salts dissolved in - 30% potassium hydroxide solution. The tetra-hydrofuran solution was separated and evaporated to an oil which solidified upon trituration with 1:1 dichloromethane/hexanes.
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32 mL
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1 mL
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3,4-dihydro-9-(methylamino)acridin-1(2H)-one
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8 g
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50 mL
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